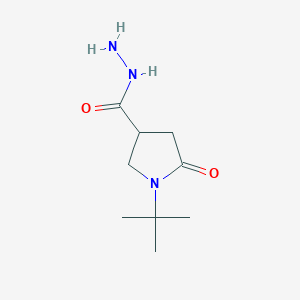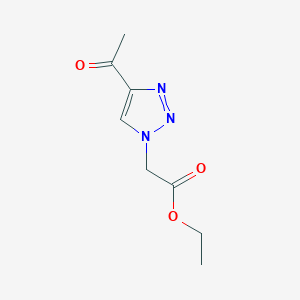
1-(2-Pyridyl)ethylamine Dihydrochloride
Vue d'ensemble
Description
1-(2-Pyridyl)ethylamine Dihydrochloride is a chemical compound that belongs to the class of organic molecules known as primary amines. It is a pyridine substituted by an ethanamino group at position 2 .
Molecular Structure Analysis
The molecular formula of 1-(2-Pyridyl)ethylamine Dihydrochloride is C7H12Cl2N2 . The molecular weight is 195.09 g/mol .Physical And Chemical Properties Analysis
1-(2-Pyridyl)ethylamine Dihydrochloride is a solid at room temperature .Applications De Recherche Scientifique
Catalysis and Synthesis : The bis(2-pyridyl)ethylamine (bpea) ligand, related to 1-(2-Pyridyl)ethylamine, has been used as a starting material for synthesizing dinuclear Ru complexes. These complexes have shown potential in catalytically oxidizing water to molecular dioxygen, a process significant in the field of catalysis (Mola et al., 2011).
Pharmacology and Drug Design : Compounds derived from 1-(2-Pyridyl)ethylamine have been studied for their binding affinity at the sigma receptor, which is relevant in the development of therapeutic agents. For instance, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine has shown high affinity for the sigma receptor (de Costa et al., 1992).
Antimicrobial Research : Derivatives of 1-(2-Pyridyl)ethylamine have been synthesized and evaluated for their antimicrobial activities. For example, some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives showed notable activity (Demirayak et al., 1999).
Receptor Studies : N,N-Diethyl-2-(1-pyridyl)ethylamine, closely related to 1-(2-Pyridyl)ethylamine, has been identified as a partial agonist for the histamine receptor in studies using guinea pig ileum (Kenakin & Cook, 1980).
Material Science : The compound has been used in the development of scaleable synthesis methods for thrombin inhibitors, demonstrating its utility in creating medically relevant compounds (Ashwood et al., 2004).
DNA Synthesis : The 2-(2-Pyridyl)ethyl protecting group has been employed in the synthesis of DNA fragments via phosphoramidite intermediates, showcasing its role in genetic research and biotechnology (Takaku et al., 1987).
Safety And Hazards
The compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .
Propriétés
IUPAC Name |
1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVPGDYRRBINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)ethylamine Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)

![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)







